molecular formula C11H15N3O5 B150700 N4-Acetyl-2'-deoxycytidine CAS No. 32909-05-0

N4-Acetyl-2'-deoxycytidine

Cat. No. B150700
CAS RN: 32909-05-0
M. Wt: 269.25 g/mol
InChI Key: RWYFZABPLDFELM-QXFUBDJGSA-N
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Description

N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified nucleoside that has been incorporated into oligodeoxyribonucleotides for various biochemical applications. It is an analogue of the natural nucleoside deoxycytidine, where the N4 position of the cytosine base is acetylated. This modification can influence the stability and recognition properties of nucleic acid structures, such as DNA duplexes and triple helices .

Synthesis Analysis

The synthesis of oligodeoxyribonucleotides containing ac4dC has been achieved using the H-phosphonate method. A key starting material for the solid-phase synthesis is thymidine 3'-O-(3,4-dichloro)phthalate bound to a solid support. The (3,4-dichloro)phthaloyl (DCP) linker used in this process is cleaved by treatment with 10% DBU in CH3CN, which importantly does not affect the 4-N-acetyl group of 2'-deoxycytidine . Additionally, the electrochemical synthesis of related N4,O5'-diacetyl nucleosides has been explored, demonstrating that the reaction conditions significantly influence the yield and that the process can be conducted in both protic and aprotic solvents .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related N4-acetyl-2'-deoxycytidine analogues. For instance, the crystal and molecular structures of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue have been elucidated, revealing that the sugar residue is anti-oriented with respect to the base and that the N(4)-OH residue is in cis conformation relative to the N(3)-nitrogen atom. These structural insights are crucial for understanding the interaction of these molecules with enzymes such as thymidylate synthase .

Chemical Reactions Analysis

The ac4dC and its analogues have been studied for their ability to form stable structures and interact with biological targets. For example, N-acetyl derivatives of aminotriazole and aminoimidazole deoxynucleosides have been synthesized as potential substitutes for protonated 2'-deoxycytidines in triple helix forming oligonucleotides, aiming for pH-independent recognition of DNA duplexes . Furthermore, the interaction of N4-hydroxy-2'-deoxycytidine analogues with thymidylate synthase has been investigated, providing insights into their potential as inhibitors and their antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ac4dC and its derivatives are influenced by their acetyl and hydroxy groups. These modifications can affect the conformation of the nucleoside in solution, as deduced from NMR spectra and molecular mechanics calculations. The presence of the N4-acetyl group can also impact the thermal stability of DNA duplexes containing these modified bases. Additionally, the interaction of these nucleosides with enzymes like thymidylate synthase can be modulated by these chemical modifications, which is important for their potential therapeutic applications .

Scientific Research Applications

DNA Synthesis and Modification

N4-Acetyl-2'-deoxycytidine has been used in the synthesis and modification of DNA. For example, it has been incorporated into oligonucleotide probes during chemical DNA synthesis. This derivative facilitates the incorporation of labels such as fluorescent, chemiluminescent, and enzyme labels into DNA, aiding in the detection and study of DNA sequences (Urdea et al., 1988). Additionally, the N4-acyl modification of 2′-deoxycytidine nucleotides has been shown to be beneficial for the enzymatic synthesis of modified DNA, which can be applied for DNA labeling, aptamer selection, or photoimmobilization (Jakubovska et al., 2018).

Probing DNA Structure and Dynamics

The compound has also been utilized in studying the structure and dynamics of DNA. For instance, 5-Fluoro-2′-deoxycytidine, a related compound, when incorporated into DNA sequences, does not induce significant conformational changes in B- or Z-form DNA. It has been used to probe the B/Z-DNA transition using 19F NMR spectroscopy (Solodinin et al., 2019).

Investigating DNA Mutagenesis and Damage

N4-Acetyl-2'-deoxycytidine analogs have been studied for their mutagenic potential and role in DNA damage. The synthesis of N4-methyl-2'-deoxycytidine and its incorporation into DNA have been examined, with findings indicating that this modification can influence DNA's conformational changes and stability, potentially impacting genetic mutations (Butkus et al., 1987).

Antiviral Applications

In the field of antiviral research, analogs of N4-Acetyl-2'-deoxycytidine have shown potential. For example, N4-Butanoyl-MMdCyd, an analog, exhibited potent inhibition of herpes simplex virus replication (Zoghaib et al., 2003). Moreover, the antiviral activity of other N4-substituted analogs against herpes simplex virus has been evaluated, highlighting the significance of N4 modifications in antiviral drug design (Zoghaib et al., 2012).

Enhancing Drug Delivery

Efforts have been made to improve the delivery of antiviral agents, such as β-L-2′-Deoxycytidine, by synthesizing N4-derivatives. These derivatives aim to increase oral bioavailability and have undergone physicochemical and pharmacokinetic studies to evaluate their effectiveness (Pierra et al., 2004).

Safety And Hazards

Users should avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure. Remove contaminated clothing and wash before reuse. Wash thoroughly after handling .

Future Directions

The novel N4-acylated deoxycytidine nucleotides are beneficial substrates for the enzymatic synthesis of modified DNA, which can be further applied for specific labeling of DNA fragments, selection of aptamers, or photoimmobilization . They can also be used for studying DNA and RNA .

properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYFZABPLDFELM-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463095
Record name N4-Acetyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Acetyl-2'-deoxycytidine

CAS RN

32909-05-0
Record name N4-Acetyl-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Acetyl-2'-deoxycytidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AB Rode, SJ Son, IS Hong - Bulletin of The Korean Chemical …, 2010 - koreascience.kr
… 2'-deoxycytidine were carried out in the different molar combinations of the acylating agent (1a) and in the different reaction temperature for the synthesis of N4-acetyl-2'-deoxycytidine (…
Number of citations: 3 koreascience.kr
JFB Mercer, RH Symons - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1971 - Elsevier
… N4-Acetyl-2'-deoxycytidine (IV). A solution of 2'-deoxycytidine hydrochloride in water was … The precipitate of N4-acetyl 2'-deoxycytidine was dissolved in ethanol and stored at --15 . The …
Number of citations: 6 www.sciencedirect.com
MV Reddington, D Cunninghan-Bryant - Tetrahedron letters, 2011 - Elsevier
… to N4-acetyl-2′-deoxycytidine 17 and was subjected to different Heck coupling conditions. In all cases, the acetylated nucleoside converted cleanly into N4-acetyl-2′-deoxycytidine, …
Number of citations: 21 www.sciencedirect.com
Y Matsushita, Y Iwashita… - Genes and …, 2021 - genesenvironment.biomedcentral …
DNA adducts, covalent modifications to DNA due to exposure to specific carcinogens, cause the mispairing of DNA bases, which ultimately results in DNA mutations. DNA methylation in …
MP Reddy, NB Hanna, F Farooqui - Nucleosides, Nucleotides & …, 1997 - Taylor & Francis
We have investigated the use of alkylamines as fast cleavage and deprotection reagents for the solid phase synthesis of oligonucleotides and found methylamine/ammonium hydroxide (…
Number of citations: 44 www.tandfonline.com
PC Kline, AS Serianni - Magnetic resonance in chemistry, 1990 - Wiley Online Library
… Removal of the N-acetyl group from N4-acetyl-2’deoxycytidine was achieved by treatment with saturated methanolic ammonia (25 ml) at room temperature overnight. The solvent was …
ZA Sergueeva, DS Sergueev… - Nucleosides, Nucleotides & …, 2000 - Taylor & Francis
Borane-amine complexes provide an unusually fast and selective reduction of a deoxynucleoside N-acyl group to a corresponding N-alkyl group. Three different nucleosides (dG, dA, …
Number of citations: 29 www.tandfonline.com
J Hüttermann, J Ohlmann, A Schaefer… - International journal of …, 1991 - Taylor & Francis
Electron addition to the nucleic acid base cytosine and several derivatives was studied in frozen aqueous solution and in aqueous glasses containing 10m glucose, 7mBeF 2 , 10mLiCl …
Number of citations: 27 www.tandfonline.com
L Monfregola, MH Caruthers - The Journal of Organic Chemistry, 2015 - ACS Publications
… internucleotide phosphate linkages, commercially available 5′-O-dimethoxytrityl-2′-deoxynucleoside 3′-O-β-cyanoethylphosphoramidites of N4-acetyl-2′-deoxycytidine, N6-…
Number of citations: 5 pubs.acs.org
F Peyrane, P Clivio - Photochemical & Photobiological Sciences, 2013 - Springer
… During our screening in search of the desired cytosine dinucleotide derivative, we explored the photosensitized irradiation of N4-acetyl-2′-deoxycytidine without success. We therefore …
Number of citations: 4 link.springer.com

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